Cas no 2228249-50-9 (1-(5-bromopyridin-3-yl)-2,2-difluorocyclopropylmethanamine)

1-(5-Bromopyridin-3-yl)-2,2-difluorocyclopropylmethanamine is a brominated pyridine derivative featuring a difluorinated cyclopropane moiety, which enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the 5-bromopyridinyl group offers a reactive site for further functionalization via cross-coupling reactions, while the difluorocyclopropylmethanamine scaffold contributes to metabolic stability and potential bioactivity. This compound is particularly valuable in medicinal chemistry for the development of novel bioactive molecules, owing to its balanced lipophilicity and structural rigidity. Its well-defined reactivity profile makes it suitable for targeted modifications in drug discovery and fine chemical applications.
1-(5-bromopyridin-3-yl)-2,2-difluorocyclopropylmethanamine structure
2228249-50-9 structure
Product Name:1-(5-bromopyridin-3-yl)-2,2-difluorocyclopropylmethanamine
CAS No:2228249-50-9
MF:C9H9BrF2N2
MW:263.081968069077
CID:6488690
PubChem ID:165801585
Update Time:2025-10-31

1-(5-bromopyridin-3-yl)-2,2-difluorocyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromopyridin-3-yl)-2,2-difluorocyclopropylmethanamine
    • [1-(5-bromopyridin-3-yl)-2,2-difluorocyclopropyl]methanamine
    • EN300-1950155
    • 2228249-50-9
    • Inchi: 1S/C9H9BrF2N2/c10-7-1-6(2-14-3-7)8(5-13)4-9(8,11)12/h1-3H,4-5,13H2
    • InChI Key: WLSIYTRSVSGVAY-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1)C1(CN)CC1(F)F

Computed Properties

  • Exact Mass: 261.99172g/mol
  • Monoisotopic Mass: 261.99172g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 38.9Ų

1-(5-bromopyridin-3-yl)-2,2-difluorocyclopropylmethanamine Pricemore >>

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Additional information on 1-(5-bromopyridin-3-yl)-2,2-difluorocyclopropylmethanamine

Professional Introduction to Compound with CAS No. 2228249-50-9 and Product Name: 1-(5-bromopyridin-3-yl)-2,2-difluorocyclopropylmethanamine

The compound with the CAS number 2228249-50-9 and the product name 1-(5-bromopyridin-3-yl)-2,2-difluorocyclopropylmethanamine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug discovery and molecular interactions. The presence of a 5-bromopyridine moiety and a 2,2-difluorocyclopropyl group makes it a versatile scaffold for further chemical modifications and biological evaluations.

Recent studies have highlighted the importance of fluorinated heterocycles in medicinal chemistry due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The 1-(5-bromopyridin-3-yl)-2,2-difluorocyclopropylmethanamine structure exemplifies this trend by incorporating both bromine and fluorine atoms into a cyclopropylmethylamine backbone. This dual halogenation strategy not only enhances the compound's reactivity for further derivatization but also provides a favorable balance between lipophilicity and polar surface area, which are critical factors in drug design.

In the context of contemporary pharmaceutical research, this compound has been explored for its potential as an intermediate in the synthesis of novel therapeutic agents. The 5-bromopyridine moiety serves as a valuable handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely used to construct complex molecular architectures. Meanwhile, the 2,2-difluorocyclopropyl group introduces rigidity to the molecule, which can improve binding interactions with biological targets. Such structural features are particularly relevant in the development of small-molecule inhibitors targeting enzymes involved in critical biological pathways.

One of the most promising applications of this compound is in the field of oncology. Preclinical studies have demonstrated that pyridine-based derivatives exhibit significant antitumor activity by interfering with key signaling pathways implicated in cancer cell proliferation and survival. The brominated pyridine moiety in 1-(5-bromopyridin-3-yl)-2,2-difluorocyclopropylmethanamine allows for easy functionalization, enabling researchers to fine-tune its biological activity. For instance, attaching warhead groups such as kinase inhibitors or DNA intercalators could yield potent anticancer agents with improved selectivity and reduced toxicity.

Another area where this compound shows promise is in neurology. Emerging evidence suggests that fluorinated pyridines can modulate neurotransmitter systems, making them attractive candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The structural motif of 1-(5-bromopyridin-3-yl)-2,2-difluorocyclopropylmethanamine aligns well with this research direction, as it combines elements known to interact with central nervous system receptors and enzymes. Further investigation into its pharmacological profile could uncover novel therapeutic strategies for neurodegenerative conditions.

The synthesis of this compound also reflects advancements in synthetic methodologies that prioritize efficiency and sustainability. Modern approaches to constructing complex heterocycles often involve transition-metal catalysis and flow chemistry techniques, which reduce waste and improve yields. The preparation of 1-(5-bromopyridin-3-yl)-2,2-difluorocyclopropylmethanamine, for example, could benefit from palladium-catalyzed cross-coupling reactions under mild conditions, ensuring high selectivity and minimizing side products.

From a computational chemistry perspective, the molecular properties of 1-(5-bromopyridin-3-yl)-2,2-difluorocyclopropylmethanamine have been extensively modeled to predict its behavior in biological systems. Quantum mechanical calculations have revealed that the presence of fluorine atoms enhances electron-withdrawing effects, which can influence both electronic transitions and hydrogen bonding interactions. These insights are crucial for rational drug design, as they help predict how the compound will bind to target proteins and interact with cellular machinery.

The future development of this compound will likely involve interdisciplinary collaborations between synthetic chemists, biologists, and pharmacologists. By integrating experimental data with computational modeling, researchers can accelerate the discovery process and identify lead compounds with optimized properties. The modular nature of 1-(5-bromopyridin-3-yl)-2,2-difluorocyclopropylmethanamine makes it an ideal candidate for structure-based drug design initiatives aimed at addressing unmet medical needs.

In summary,1-(5-bromopyridin-3-yl)-2,2-difluorocyclopropylmethanamine represents a compelling example of how structural innovation can drive advancements in pharmaceutical research. Its unique combination of halogenated heterocycles positions it as a valuable building block for developing novel therapeutics across multiple disease areas. As our understanding of molecular interactions continues to evolve,this compound will undoubtedly play a significant role in shaping the future of drug discovery.

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